

¹H NMR spectrum of 4-Bromo-2-chloro-6-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-chloro-6-nitrophenol

Cat. No.: B1265607

[Get Quote](#)

An In-Depth Technical Guide to the ¹H NMR Spectrum of **4-Bromo-2-chloro-6-nitrophenol**

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of **4-Bromo-2-chloro-6-nitrophenol**. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and explains the causal relationships between the molecule's structure and its spectral features.

Molecular Structure and Proton Environments

4-Bromo-2-chloro-6-nitrophenol is a polysubstituted aromatic compound. Its structure consists of a phenol backbone with three additional substituents: a nitro group (-NO₂), a chloro group (-Cl), and a bromo group (-Br). The substitution pattern leaves two protons attached to the aromatic ring, along with the phenolic hydroxyl proton.

For the purpose of NMR analysis, the protons are designated as follows:

- H-3: The aromatic proton at position 3 of the benzene ring.
- H-5: The aromatic proton at position 5 of the benzene ring.
- -OH: The hydroxyl proton attached to the oxygen atom.

The unique electronic environment surrounding each of these protons gives rise to a distinct ¹H NMR spectrum that is characteristic of the molecule's structure.

Caption: Structure of **4-Bromo-2-chloro-6-nitrophenol** with key protons labeled.

Theoretical Prediction of the ^1H NMR Spectrum

A precise prediction of the ^1H NMR spectrum requires an understanding of how each substituent electronically influences the neighboring protons. This influence is primarily divided into chemical shift and spin-spin coupling effects.

Chemical Shift (δ) Analysis

The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal to a lower chemical shift (upfield).

The substituents on **4-Bromo-2-chloro-6-nitrophenol** have the following effects:

- -OH (Hydroxyl): A strong electron-donating group through resonance, which shields ortho and para positions.
- -Cl (Chloro) & -Br (Bromo): These halogens are electron-withdrawing through induction but electron-donating through resonance. The inductive effect dominates, making them net deactivating groups that deshield nearby protons.
- -NO₂ (Nitro): A very strong electron-withdrawing group through both induction and resonance, causing significant deshielding of ortho and para protons.^[1]

Aromatic Protons (H-3 and H-5): Both aromatic protons are flanked by powerful electron-withdrawing groups, which will shift their signals significantly downfield from the standard benzene chemical shift of ~7.3 ppm.^[1]

- H-3: This proton is positioned ortho to the strongly deshielding chloro group and para to the very strongly deshielding nitro group. The combined effect will result in a substantial downfield shift.

- H-5: This proton is positioned ortho to both the deshielding bromo and the strongly deshielding nitro groups. This environment is also strongly electron-deficient, leading to a significant downfield shift.

Based on additive models and data from similar compounds, both aromatic protons are expected to appear in the 8.0 - 8.5 ppm region.[2]

Hydroxyl Proton (-OH): The chemical shift of a phenolic proton is highly variable, typically appearing between 4 and 7 ppm, and is affected by solvent, concentration, and temperature.[3] However, in this molecule, the hydroxyl group is ortho to a nitro group. This configuration facilitates strong intramolecular hydrogen bonding. This internal hydrogen bond "locks" the proton in place and deshields it significantly, shifting its resonance far downfield. Therefore, the -OH proton is expected to appear as a broad singlet at a chemical shift greater than 10 ppm.

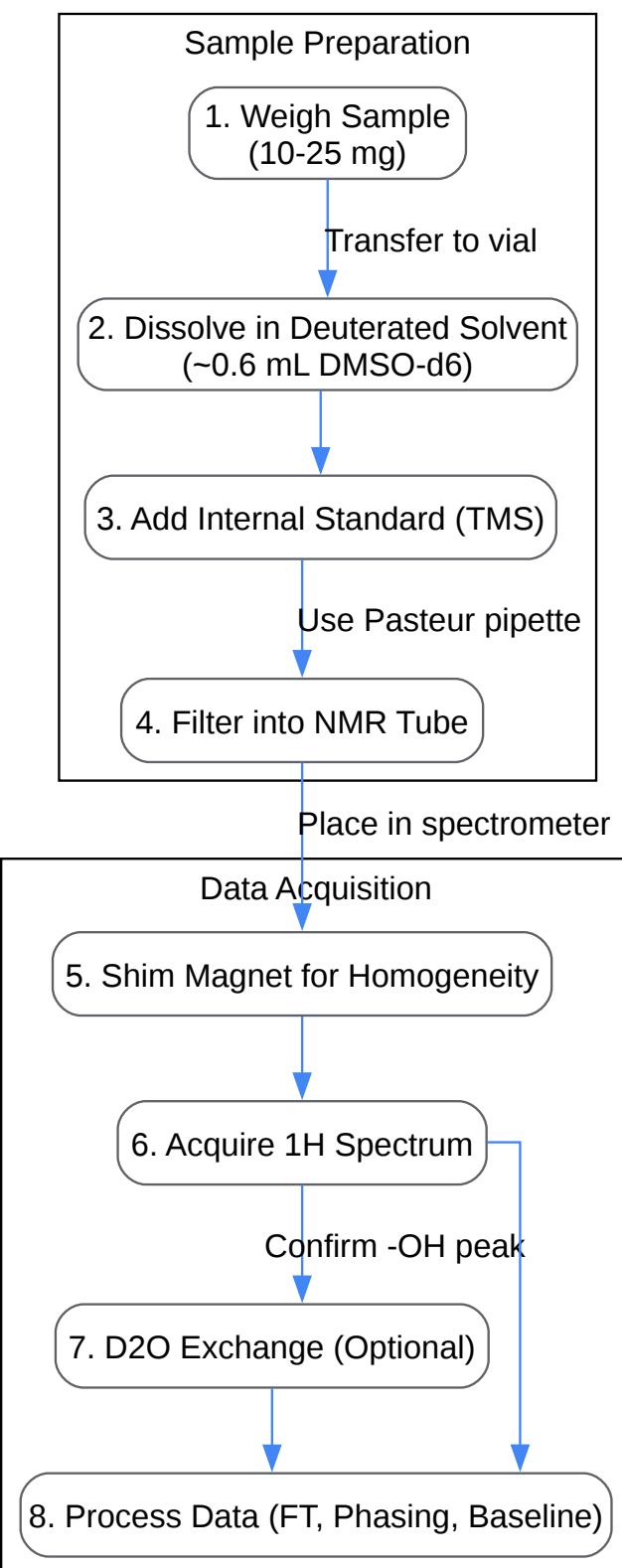
Spin-Spin Coupling and Multiplicity Analysis

Spin-spin coupling occurs when the magnetic fields of non-equivalent protons on adjacent atoms interact, causing their signals to split. The number of lines in a split signal (multiplicity) is given by the $n+1$ rule, where ' n ' is the number of equivalent neighboring protons.

In **4-Bromo-2-chloro-6-nitrophenol**, the two aromatic protons, H-3 and H-5, are non-equivalent. They are separated by four bonds, placing them in a meta relationship.

- Splitting Pattern: H-3 will be split by H-5, and H-5 will be split by H-3. Since each proton has only one non-equivalent neighbor ($n=1$), both H-3 and H-5 will appear as doublets (d).
- Coupling Constant (J): The magnitude of the coupling constant (J) depends on the number of bonds separating the protons. For protons in a meta orientation on a benzene ring, the coupling constant ($^4J_{HH}$) is typically small, in the range of 2.0 - 3.0 Hz.[4]

Summary of Predicted Spectral Data


The predicted ^1H NMR spectral parameters for **4-Bromo-2-chloro-6-nitrophenol** are summarized in the table below.

Proton Designation	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-5	~8.3	Doublet (d)	~2.5	1H
H-3	~8.1	Doublet (d)	~2.5	1H
-OH	>10	Broad Singlet (br s)	-	1H

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality ^1H NMR spectrum requires meticulous sample preparation and a systematic approach to data acquisition.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

- Solvent Selection: Due to the polar nature of the phenol and nitro groups, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent solvent choice. It readily dissolves the compound and its residual proton peak does not interfere with the expected aromatic signals.[5][6] Deuterated Chloroform (CDCl₃) is another common option.[7]
- Sample Preparation:
 - Accurately weigh 10-25 mg of **4-Bromo-2-chloro-6-nitrophenol** into a small glass vial.[8]
 - Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[8]
 - Gently agitate the vial until the sample is fully dissolved.
 - Prepare a Pasteur pipette by placing a small, tight plug of glass wool in the constriction. Do not use cotton wool, as it can introduce impurities.
 - Filter the sample solution through the prepared pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral quality.[9]
 - The final solution height in the NMR tube should be approximately 4-5 cm.
- Internal Standard: For precise chemical shift referencing, an internal standard is used. Tetramethylsilane (TMS) is the conventional standard, with its signal defined as 0.00 ppm. [10] However, for samples in DMSO-d₆, the residual solvent peak (at ~2.50 ppm) is often used as a secondary reference.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Optimize the magnetic field homogeneity by shimming the instrument.
 - Acquire the ¹H NMR spectrum using standard acquisition parameters.
- Confirmation of the Hydroxyl Proton (D₂O Exchange):

- After acquiring the initial spectrum, remove the NMR tube from the spectrometer.
- Add one drop of deuterium oxide (D_2O) to the sample.
- Cap the tube and invert it several times to mix thoroughly.
- Re-acquire the 1H NMR spectrum. The acidic -OH proton will exchange with deuterium from the D_2O . Since deuterium is not observed in 1H NMR, the signal corresponding to the hydroxyl proton will disappear, confirming its assignment.[3][10]

Conclusion

The 1H NMR spectrum of **4-Bromo-2-chloro-6-nitrophenol** is predicted to be highly characteristic and informative. It should feature two downfield doublets in the aromatic region (8.0 - 8.5 ppm) with a small meta-coupling constant (~2.5 Hz), and a significantly downfield, broad singlet for the hydroxyl proton (>10 ppm) due to intramolecular hydrogen bonding. This distinctive spectral signature, when confirmed by the experimental protocols outlined herein, provides unambiguous validation of the compound's structure, demonstrating the power of NMR spectroscopy in modern chemical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [1H NMR spectrum of 4-Bromo-2-chloro-6-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265607#1h-nmr-spectrum-of-4-bromo-2-chloro-6-nitrophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com